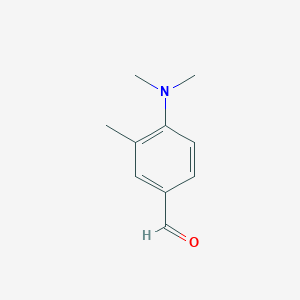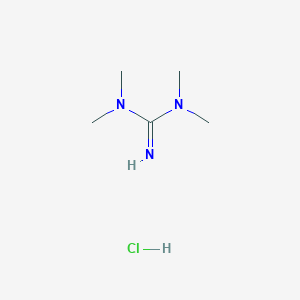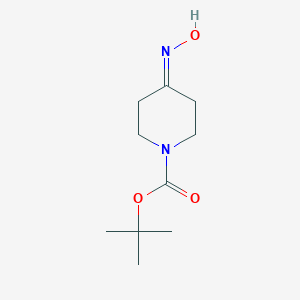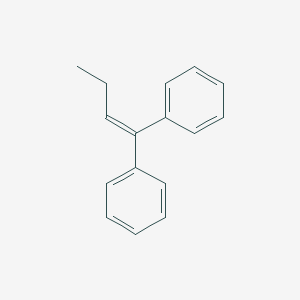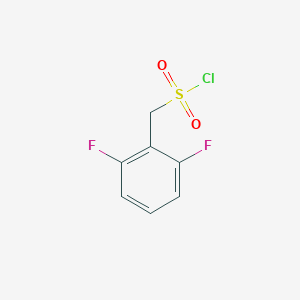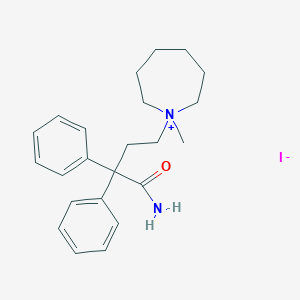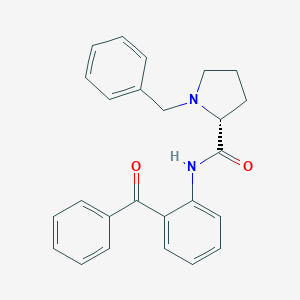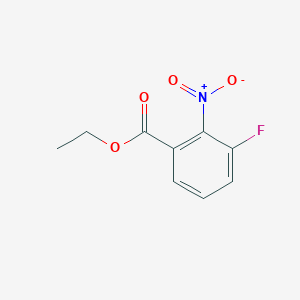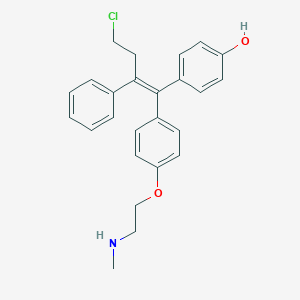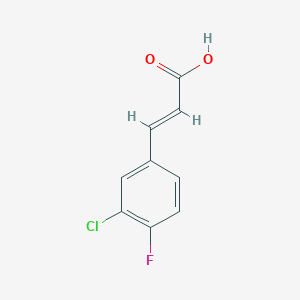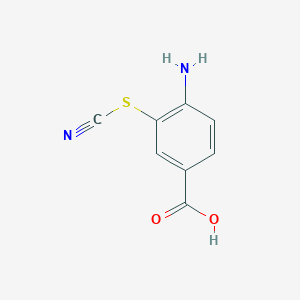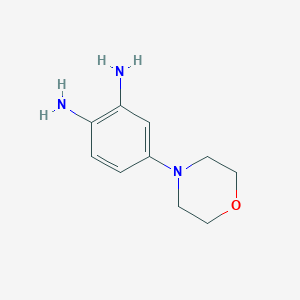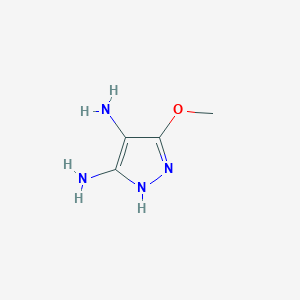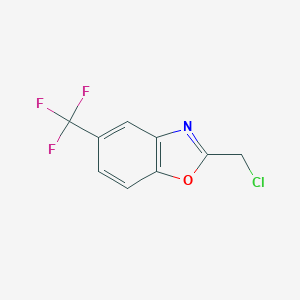
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom).
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups and chloromethyl groups are often introduced into organic molecules using various methods . For instance, trifluoromethylation often involves the use of trifluoromethyl-containing reagents and transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position .Chemical Reactions Analysis
The trifluoromethyl group is known to be a key functional group in many pharmaceuticals and agrochemicals, and its introduction into organic molecules can significantly alter their reactivity . The chloromethyl group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .Wissenschaftliche Forschungsanwendungen
-
Synthesis of 2-Trifluoromethyl Chromenes
- Field : Organic Chemistry
- Application : A new protocol for the synthesis of diversely substituted 2-trifluoromethyl chromenes has been developed .
- Method : The process involves the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. This proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
- Results : This methodology exhibits good functional group tolerance, and derivatization of the 2-trifluoromethyl chromene product resulted in other valuable scaffolds .
-
Trifluoromethyl Ketones
- Field : Medicinal Chemistry
- Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Method : The article provides an in-depth discussion of the methods available for their synthesis .
- Results : Two illustrative examples of their application as key intermediates in medicinal chemistry are provided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLXDVMPZACQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
